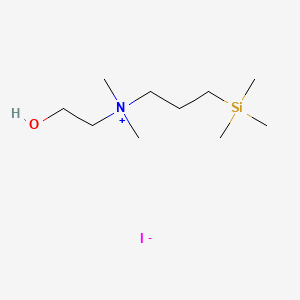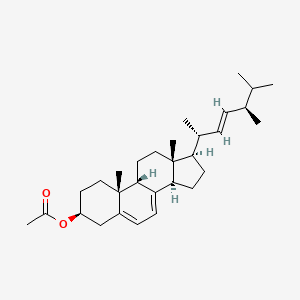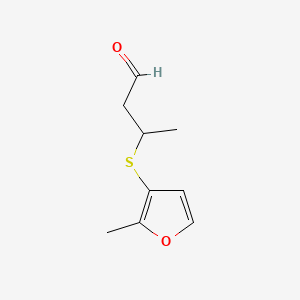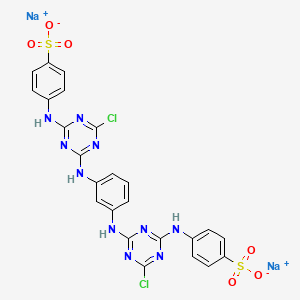![molecular formula C42H79NO7 B12769822 2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid CAS No. 65150-85-8](/img/structure/B12769822.png)
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid is a compound that combines the properties of both an amino alcohol and a fatty acid. The amino alcohol component, 2-[bis(2-hydroxyethyl)amino]ethanol, is known for its use in various industrial applications, while the fatty acid component, (9Z,12Z)-octadeca-9,12-dienoic acid, is a polyunsaturated fatty acid commonly found in vegetable oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired amino alcohol . The reaction conditions generally include controlled temperatures and pressures to ensure the desired product is obtained with high purity.
For the (9Z,12Z)-octadeca-9,12-dienoic acid component, it is usually derived from natural sources such as vegetable oils through processes like saponification and subsequent purification .
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale chemical reactors where ethylene oxide and ammonia are reacted under controlled conditions. The process is optimized to maximize yield and minimize by-products[3][3]. The (9Z,12Z)-octadeca-9,12-dienoic acid is typically extracted from vegetable oils using methods like solvent extraction and distillation[4][4].
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various amino alcohol derivatives .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid involves its interaction with various molecular targets and pathways. The amino alcohol component can interact with cellular membranes and proteins, affecting their function and stability . The fatty acid component can modulate lipid metabolism and influence inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure to 2-[bis(2-hydroxyethyl)amino]ethanol, triethanolamine is widely used in cosmetics and industrial applications.
Linoleic Acid: A polyunsaturated fatty acid similar to (9Z,12Z)-octadeca-9,12-dienoic acid, linoleic acid is essential for human health and is found in many dietary sources.
Uniqueness
The uniqueness of 2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid lies in its combined properties of an amino alcohol and a polyunsaturated fatty acid, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
65150-85-8 |
|---|---|
Molecular Formula |
C42H79NO7 |
Molecular Weight |
710.1 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C6H15NO3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);8-10H,1-6H2/b2*7-6-,10-9-; |
InChI Key |
MCVBXQZQMJIUNU-GRVYQHKQSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(N(CCO)CCO)CO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



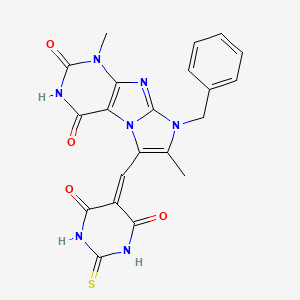
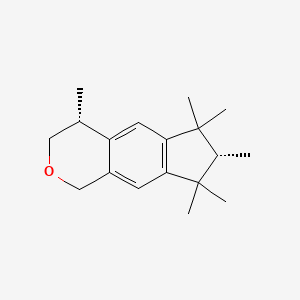
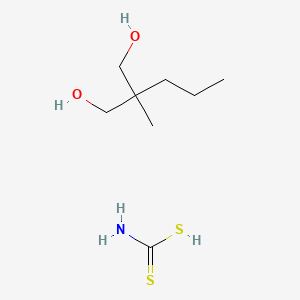


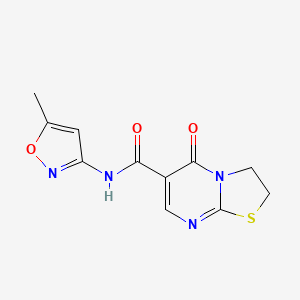
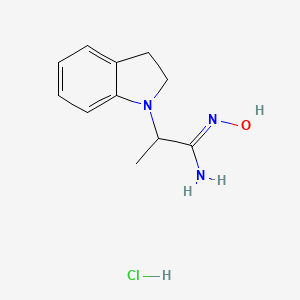
![potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12769794.png)
